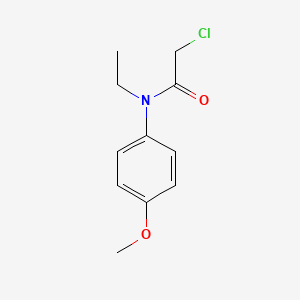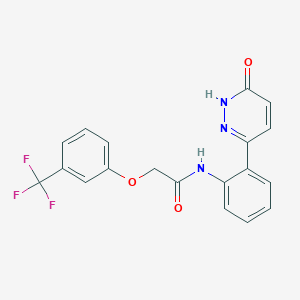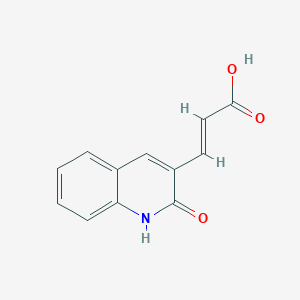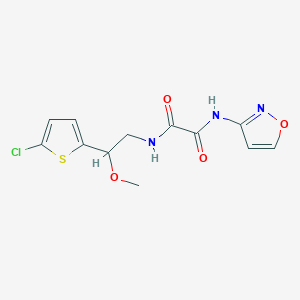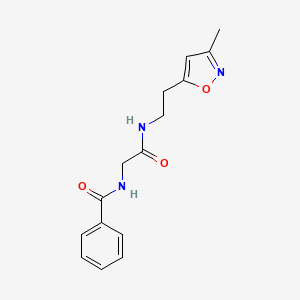![molecular formula C14H13BrOS B2591435 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-41-9](/img/structure/B2591435.png)
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, also known as BPESB, is an organic compound . It has a wide range of applications in various scientific research.
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene is C14H13BrOS . Its molecular weight is 309.22 .Scientific Research Applications
Molecular Electronics
A study by Stuhr-Hansen et al. (2005) highlights the utility of simple and accessible aryl bromides, such as 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, as building blocks for thiol end-capped molecular wires. These compounds serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are synthesized via efficient transformations. Such molecular wires are critical components in the field of molecular electronics, serving as conductive links between molecular components in nanoscale devices (Stuhr-Hansen et al., 2005).
Organic Synthesis and Photoluminescence
Liang Zuo-qi (2015) explored the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, derived through reactions involving 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene. This study revealed that the steric configuration of the synthesized compound is conducive to preventing tight intermolecular packing, thereby enhancing its photoluminescence properties. This property is particularly significant in the development of materials with advanced optical characteristics, such as high fluorescence intensity and aggregation-induced emission (AIE) peculiarity (Liang Zuo-qi, 2015).
Catalysis and Transition Metal Complexes
The work by Chohan and Shad (2011) on sulfonamide-derived compounds and their transition metal complexes, including derivatives of 1-bromo-4-[(2-phenoxyethyl)sulfanyl]benzene, underscores the compound's versatility in synthesizing complex molecular architectures. These structures exhibit significant antibacterial and antifungal activities, demonstrating the compound's potential in medicinal chemistry and as a precursor for biologically active materials (Chohan & Shad, 2011).
properties
IUPAC Name |
1-bromo-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHJOZMCVKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


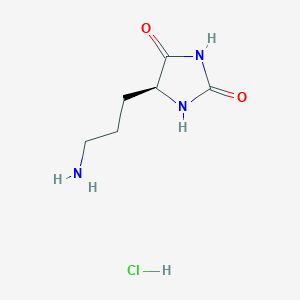
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)



![(E)-2-cyano-3-(2-propoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2591360.png)
![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)
